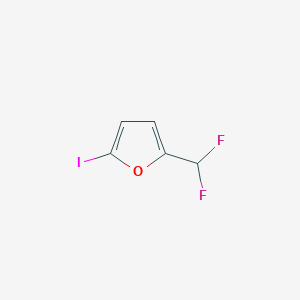
rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, cis, is a synthetic compound with a triazole ring, cyclohexane backbone, and carboxylic acid functionality. This chiral compound is of interest in various fields due to its potential biological activity and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, cis, typically involves:
Starting Materials: : The initial reaction usually involves cyclohexanone or its derivatives, which are reacted with 1H-1,2,4-triazole through nucleophilic substitution reactions.
Reaction Conditions: : The reactions are often carried out in the presence of a base (e.g., sodium hydride) and a solvent like dimethyl sulfoxide (DMSO).
Hydrochloride Salt Formation: : The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and control over reaction parameters. The large-scale synthesis often involves optimized reaction conditions, recycling of solvents, and purification steps such as crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation to form oxidized derivatives, which might involve reagents like potassium permanganate.
Reduction: : The compound can be reduced using agents such as sodium borohydride to form various reduced products.
Substitution: : It can participate in nucleophilic substitution reactions, replacing the triazole ring with other nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction. Reactions typically occur under controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products from these reactions often depend on the conditions and reagents used but can include a variety of substituted cyclohexane derivatives and further functionalized triazole compounds.
Scientific Research Applications
Rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, cis, finds applications in several fields:
Chemistry: : Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: : Investigated for its potential pharmacological properties, including antifungal and antibacterial activity.
Industry: : Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways
The compound may interact with biological targets such as enzymes and receptors, affecting molecular pathways like signal transduction and metabolic regulation. The triazole ring is often key to its binding interactions, potentially inhibiting or activating specific proteins.
Comparison with Similar Compounds
Rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, cis, can be compared to other triazole-containing compounds:
1H-1,2,4-Triazole: : Similar in having the triazole ring but differs in its backbone and functional groups.
2-(1H-1,2,4-triazol-1-yl)acetic acid: : Shares the triazole ring but has an acetic acid backbone instead of cyclohexane.
Fluconazole: : A well-known triazole antifungal, showing how modification of the triazole ring can lead to significant biological activity.
There you go—an in-depth article covering all requested aspects! What do you think?
Properties
CAS No. |
2059917-92-7 |
|---|---|
Molecular Formula |
C9H14ClN3O2 |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



